molecular formula C11H9N3O4S B589621 N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide CAS No. 94934-31-3

N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide

Cat. No. B589621
CAS RN: 94934-31-3
M. Wt: 279.27
InChI Key: QDWVIJNDYCTAJO-UHFFFAOYSA-N
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Description

“N-(4-Methoxy-2-nitrophenyl)acetamide” is a chemical compound with the molecular formula C9H10N2O4 . It has a molecular weight of 210.1867 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of “N-(4-Methoxy-2-nitrophenyl)acetamide” was achieved by acetylation of 4-methoxy-2-nitroaniline using acetic anhydride in acetic acid solvent .


Molecular Structure Analysis

The three substituents vary in the degree of lack of planarity with the central phenyl ring. The methoxy group is nearest to being coplanar, with a C—C—O—C torsion angle of 6.1 (5)°. The nitro group is less coplanar, with a 12.8 (5)° twist about the C—N bond and the acetamido group is considerably less coplanar with the central ring, having a 25.4 (5)° twist about the C—N bond to the ring .

properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4S/c1-18-7-2-3-8(10(4-7)14(16)17)13-11(15)9-5-19-6-12-9/h2-6H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWVIJNDYCTAJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CSC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20734517
Record name N-(4-Methoxy-2-nitrophenyl)-1,3-thiazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide

CAS RN

94934-31-3
Record name N-(4-Methoxy-2-nitrophenyl)-1,3-thiazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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